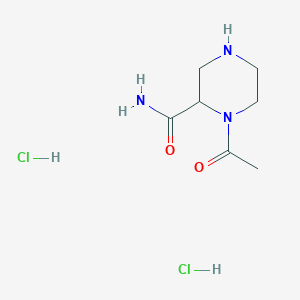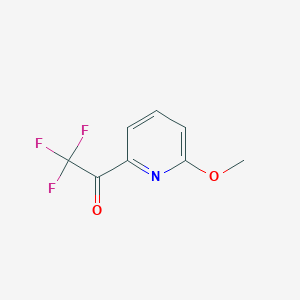![molecular formula C11H19N3O3S B1455176 {4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester CAS No. 1100350-49-9](/img/structure/B1455176.png)
{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester
Descripción general
Descripción
{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester (also known as 1-Tert-butyl-4-(methoxy-methyl-amino)-methyl-thiazol-2-ylcarbamic acid ester) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and methanol. This compound is a derivative of carbamic acid and is commonly used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of other compounds, including drugs, pesticides, and other organic molecules.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their effectiveness against a variety of microbial strains. They exhibit a broad spectrum of antibacterial activity, particularly against pathogens like Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The methoxy-methyl-amino group attached to the thiazole ring could potentially enhance the compound’s ability to interact with bacterial cell walls, leading to increased antimicrobial efficacy.
Antifungal Applications
Similar to their antibacterial properties, thiazole compounds also show promising antifungal activity. They can be used to develop new treatments for fungal infections, offering an alternative to existing antifungal drugs and helping to combat resistance .
Antitumor and Cytotoxic Effects
Thiazoles are known to possess antitumor and cytotoxic properties. They can be designed to target specific cancer cells without affecting healthy cells, making them potential candidates for cancer therapy. The structural flexibility of thiazole allows for the synthesis of derivatives that can be fine-tuned for selective cytotoxicity .
Anti-HIV Activity
The fight against HIV has led to the development of various thiazole derivatives that can inhibit the replication of the virus. By interfering with the enzymes essential for the HIV life cycle, thiazole-based compounds can serve as potent anti-HIV agents .
Anti-inflammatory and Analgesic Properties
Thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. They can be used to develop new drugs that reduce inflammation and pain without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Neuroprotective Role
Thiazoles have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases. They can play a role in the synthesis of neurotransmitters and protect neurons from damage, potentially leading to new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Propiedades
IUPAC Name |
tert-butyl N-[4-[[methoxy(methyl)amino]methyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-11(2,3)17-10(15)13-9-12-8(7-18-9)6-14(4)16-5/h7H,6H2,1-5H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVSSZGUDIGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CN(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656497 | |
| Record name | tert-Butyl (4-{[methoxy(methyl)amino]methyl}-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester | |
CAS RN |
1100350-49-9 | |
| Record name | tert-Butyl (4-{[methoxy(methyl)amino]methyl}-1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

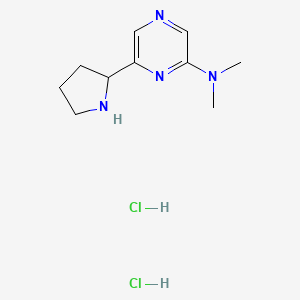
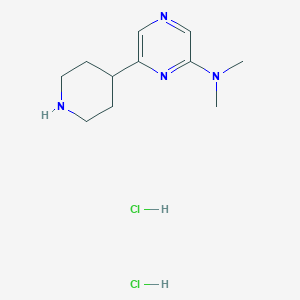
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1455096.png)
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)
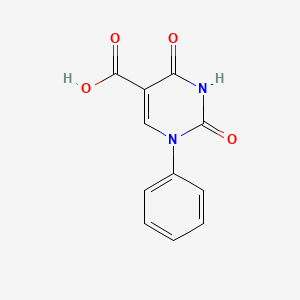
![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
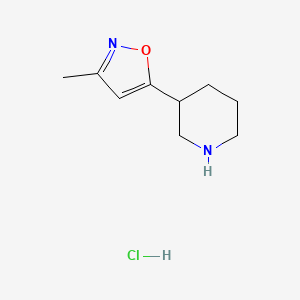

![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)

